

Applications of Nicotinonitrile Derivatives in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylnicotinonitrile

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Nicotinonitrile, a pyridine ring bearing a nitrile group at the 3-position, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several marketed drugs and numerous clinical candidates. This document provides a detailed overview of the applications of nicotinonitrile derivatives in medicinal chemistry, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Applications

Nicotinonitrile-based compounds have emerged as a prominent class of anticancer agents, primarily functioning as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Several nicotinonitrile derivatives have shown potent inhibitory activity against key kinases implicated in cancer. Marketed drugs such as Bosutinib, a dual inhibitor of Src and Abl kinases for chronic myeloid leukemia, and Neratinib, an irreversible inhibitor of HER2 and EGFR kinases for HER2-positive breast cancer, feature the nicotinonitrile core.

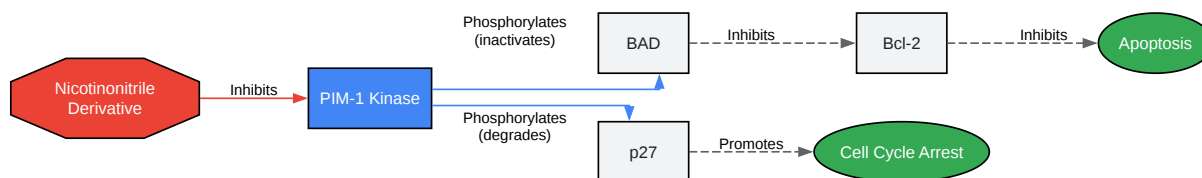
Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC₅₀ Values)

Compound/Drug	Target	Cell Line/Enzyme	IC ₅₀	Reference
PIM-1 Kinase Inhibitors				
Compound 1	PIM-1 Kinase	-	0.52 μ M	[1]
Compound 2	PIM-1 Kinase	-	0.35 μ M	[1]
Compound 8e	Pim-1, Pim-2, Pim-3 Kinases	-	\leq 0.28 μ M	[2]
Compound 4k	PIM-1 Kinase	-	21.2 nM	[1]
Compound 7b	PIM-1 Kinase	-	18.9 nM	[1]
VEGFR-2 Tyrosine Kinase Inhibitors				
Compound 8	Tyrosine Kinase	-	311 nM	[3]
Compound 5g	Tyrosine Kinase	-	352 nM	[3]
Other Kinase Inhibitors				
Bosutinib	Src/Abl Kinase	-	-	[1]
Neratinib	HER2/EGFR Kinase	-	-	[1]
Cytotoxicity in Cancer Cell Lines				
Compound 7b	-	MCF-7 (Breast)	3.58 μ M	[1]
Compound 7b	-	PC-3 (Prostate)	3.60 μ M	[1]
Derivatives 5g, 7i, 8, 9	-	MCF-7, HCT-116	\sim 1-3 μ M	[3]

Derivatives 7b, 7d, 7f	-	MCF-7, HCT-116	~ 5 μ M	[3]
Compounds 11 and 12	-	MCF-7, HepG2	Promising activity	[4]

Signaling Pathway Inhibition

Nicotinonitrile derivatives can disrupt key signaling pathways essential for tumor growth and survival. For instance, by inhibiting PIM-1 kinase, they can induce apoptosis and arrest the cell cycle.



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PIM-1 Kinase Inhibition Pathway

Anti-inflammatory Applications

Certain nicotinonitrile derivatives exhibit anti-inflammatory properties by targeting enzymes involved in the inflammatory cascade.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are mediators of pain and inflammation. Some nicotinonitrile derivatives have been identified as inhibitors of COX-2.

Table 2: Anti-inflammatory Activity of Nicotinonitrile Derivatives

Compound	Target	Activity	Reference
Nicotinonitrile Hybrids	COX-2	Potent anti-inflammatory activity	[1]

Applications in Neurodegenerative Diseases

Nicotinonitrile derivatives, particularly those that can modulate nicotinic acetylcholine receptors (nAChRs), are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotine and its derivatives can exert neuroprotective effects through the modulation of nAChRs. Activation of $\alpha 7$ nAChRs, for instance, can trigger downstream signaling cascades that promote neuronal survival.[5][6][7]



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nAChR-Mediated Neuroprotection

Cardiovascular Applications

The nicotinonitrile scaffold is present in drugs used to treat cardiovascular conditions such as heart failure.

Phosphodiesterase 3 (PDE3) Inhibition

Milrinone and Olprinone are nicotinonitrile derivatives that act as selective inhibitors of phosphodiesterase 3 (PDE3).[1] By preventing the breakdown of cyclic AMP (cAMP), these drugs increase cardiac contractility and promote vasodilation, making them effective in the treatment of acute heart failure.

Table 3: PDE3 Inhibitory Activity of Nicotinonitrile Derivatives

Compound/Drug	Target	IC ₅₀	Reference
Milrinone	PDE3	0.42 μ M	[1]
Olprinone	PDE3	0.35 μ M	[1]

Experimental Protocols

Synthesis of Nicotinonitrile Derivatives

A general method for the synthesis of nicotinonitrile derivatives involves a one-pot, multi-component reaction. For example, the reaction of an aldehyde, malononitrile, and a ketone or an active methylene compound in the presence of a basic catalyst like piperidine or a solid-supported catalyst.

Protocol: One-pot synthesis of 2-oxo-nicotinonitriles

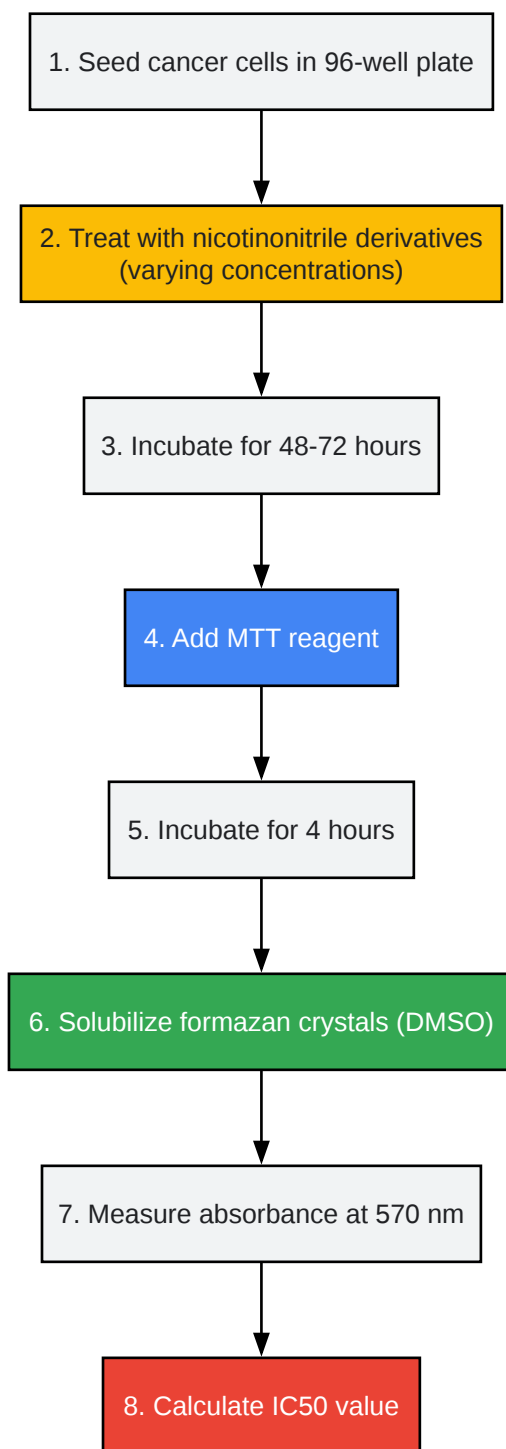
- To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
- Add an active methylene compound (e.g., ethyl acetoacetate, 1 mmol) to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- The precipitated solid is filtered, washed with cold ethanol, and dried.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure nicotinonitrile derivative.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Protocol: MTT Assay

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the nicotinonitrile derivatives (typically in a range from 0.01 to 100 μM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value by plotting the percentage of viability against the logarithm of the compound concentration.



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MTT Assay Experimental Workflow

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: VEGFR-2 Kinase Inhibition Assay

- **Reagent Preparation:** Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant VEGFR-2 enzyme, a substrate solution (e.g., a poly(Glu,Tyr) peptide), and an ATP solution.
- **Compound Dilution:** Prepare serial dilutions of the nicotinonitrile derivative in DMSO.
- **Reaction Setup:** In a 96-well plate, add the reaction buffer, the diluted compound, and the VEGFR-2 enzyme.
- **Initiate Reaction:** Start the kinase reaction by adding the substrate and ATP mixture to each well.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo) that measures ADP production, or by detecting substrate phosphorylation using specific antibodies (e.g., ELISA).
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

Nicotinonitrile derivatives represent a privileged scaffold in medicinal chemistry with a wide array of therapeutic applications. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors and modulators of various biological targets. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for cancer, inflammation, neurodegenerative disorders, and cardiovascular diseases.

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